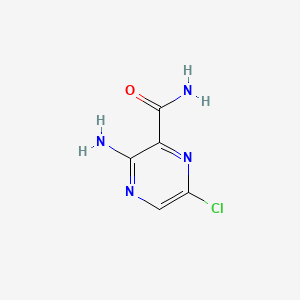

3-Amino-6-chloropyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

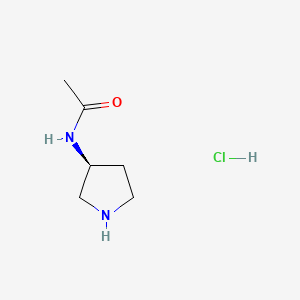

3-Amino-6-chloropyrazine-2-carboxamide is a chemical compound with the CAS Number: 1125-56-0 and a molecular weight of 172.57 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 3-Amino-6-chloropyrazine-2-carboxamide and its derivatives has been discussed in several papers . For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of 3-benzylaminopyrazine-2-carboxamides .Molecular Structure Analysis

The molecular structure of 3-Amino-6-chloropyrazine-2-carboxamide is represented by the linear formula C5H5ClN4O . The InChI code for this compound is 1S/C5H5ClN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H, (H2,7,9)(H2,8,11) .Physical And Chemical Properties Analysis

3-Amino-6-chloropyrazine-2-carboxamide is a solid substance . It has a molecular weight of 172.57 . The compound has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 0.67 .Scientific Research Applications

Antimicrobial Applications

3-Amino-6-chloropyrazine-2-carboxamide has been used in the synthesis of novel pyrazinamide derivatives, which have shown promising antimicrobial properties . For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides. Four of these compounds demonstrated in vitro whole cell activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to that of the standard pyrazinamide .

Antitubercular Activity

Certain derivatives of 3-Amino-6-chloropyrazine-2-carboxamide have shown significant antitubercular activity. For example, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were found to be highly effective against Mycobacterium tuberculosis H37Rv, with MIC values of 12.5 μg·mL −1 .

Antibacterial Activity

3-Amino-6-chloropyrazine-2-carboxamide and its derivatives have also been studied for their antibacterial properties. The compound 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was found to be particularly active against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values of 7.81 μM and 15.62 μM respectively .

Cytotoxicity Studies

The cytotoxicity of 3-Amino-6-chloropyrazine-2-carboxamide and its derivatives has been evaluated in vitro using the HepG2 cell line. However, no significant toxicity was detected .

Molecular Docking Studies

Molecular docking studies have been conducted with 3-Amino-6-chloropyrazine-2-carboxamide and its derivatives to investigate their potential targets. For instance, compound 9a was docked to several conformations of the enoyl-ACP-reductase of Mycobacterium tuberculosis. In some cases, it was capable of H-bond interactions, typical for most of the known inhibitors .

Synthesis of Novel Compounds

3-Amino-6-chloropyrazine-2-carboxamide serves as a key intermediate in the synthesis of novel compounds. For example, aminodehalogenation reactions with variously substituted benzylamines carried out under different conditions have led to the formation of a series of fifteen 3-benzylaminopyrazine-2-carboxamides .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

3-amino-6-chloropyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLKALFVUYUKGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676904 |

Source

|

| Record name | 3-Amino-6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-chloropyrazine-2-carboxamide | |

CAS RN |

1125-56-0 |

Source

|

| Record name | 3-Amino-6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)

![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)

![Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B597607.png)

![(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol](/img/structure/B597615.png)